N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
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Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O4/c22-12(8-21-9-3-1-2-4-10(9)25-15(21)24)17-7-11-18-19-13-14(23)16-5-6-20(11)13/h1-6H,7-8H2,(H,16,23)(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOAGLFMGSVXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=NN=C4N3C=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure combining a triazolo-pyrazine core with an oxobenzoxazolone moiety. Its molecular formula is with a molecular weight of approximately 342.32 g/mol. The presence of functional groups such as hydroxyl, acetamide, and oxo groups contributes to its reactivity and biological interactions.
Structural Formula
Research indicates that compounds containing the triazole scaffold exhibit a variety of biological activities, including:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.
- Neurokinin Receptor Antagonism : Similar compounds have been identified as selective antagonists of neurokinin receptors, which are implicated in pain perception and mood regulation.
- Renin Inhibition : Some derivatives have demonstrated the ability to inhibit renin, suggesting cardiovascular benefits.
Case Studies and Research Findings
- Antitumor Studies : In vitro studies have demonstrated that derivatives of similar triazolo compounds exhibit significant antitumor activity across multiple cancer cell lines. For instance, a study evaluated various triazolo derivatives against 60 cancer cell lines and found promising results in inhibiting growth in leukemia and breast cancer cells .
- Neurokinin Receptor Studies : Compounds with structural similarities to this compound have been studied for their effects on neurokinin receptors. These studies suggest potential therapeutic applications in treating anxiety and depression by modulating neurokinin signaling pathways.
- Renin Inhibition : Research has indicated that certain triazole derivatives can inhibit human renin effectively. This activity is crucial for developing antihypertensive therapies.
Comparative Biological Activity Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-isobutoxynicotinamide | Triazolo-pyrazine core | Selective NK-3 receptor antagonist |
| 2-(8-propyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyrazine) | Different substituents | Renin inhibitor |
| 6-tert-butyl-4H-[1,2,4]triazin-5-one | Distinct core but similar heterocyclic structure | Antioxidant activity |
Synthesis and Modification
The synthesis of this compound involves several steps that allow for modifications to enhance biological activity. Techniques such as structural modification through substitution reactions can lead to derivatives with improved efficacy or selectivity.
Synthetic Route Example
The synthetic pathway can be summarized as follows:
Q & A
Q. What are the standard synthetic protocols for N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide?
The synthesis typically involves multi-step reactions, starting with condensation to form the triazolopyrazine core, followed by substitution to introduce the benzo[d]oxazolone moiety. Key steps include:
- Amide coupling : Using carbodiimide catalysts (e.g., EDC/HOBt) to link the triazolopyrazine and acetamide groups .
- Hydroxy group protection : Temporary protection of the 8-hydroxy group with tert-butyldimethylsilyl (TBS) chloride to prevent side reactions during subsequent steps .
- Purification : Final purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol . Characterization is performed using HPLC (≥98% purity) and NMR (¹H/¹³C) to confirm structural integrity .
Q. How is the structural identity of this compound confirmed in experimental settings?
A combination of analytical techniques is employed:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., hydroxy group at δ 10.2 ppm, benzo[d]oxazolone carbonyl at δ 168.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₁₅N₇O₃: 402.1211) .
- FT-IR : Identifies functional groups (e.g., N-H stretch at 3300 cm⁻¹, C=O at 1700 cm⁻¹) .
Q. What are the primary biological targets hypothesized for this compound?
Based on structural analogs, the compound may interact with:
- Adenosine receptors (A₁/A₂ₐ) : The triazolopyrazine core mimics purine scaffolds, suggesting competitive binding .
- Kinase enzymes : The benzo[d]oxazolone group may inhibit ATP-binding pockets in kinases (e.g., JAK2, EGFR) .
- Neurotransmitter transporters : Piperazine-like substructures in related compounds modulate serotonin/dopamine reuptake . Initial screening uses radioligand binding assays (IC₅₀ values) and enzymatic inhibition studies .
Advanced Research Questions
Q. How can researchers optimize reaction yields during large-scale synthesis?
Key strategies include:
- Solvent optimization : Replacing ethanol with DMF to enhance solubility of intermediates, improving yields from 60% to 85% .
- Catalyst screening : Switching from HOBt to HOAt for amide coupling reduces reaction time (24h → 8h) .
- Microwave-assisted synthesis : Accelerates ring-closing steps (e.g., triazole formation at 100°C, 30 min vs. 24h conventional heating) . Monitor progress via TLC (silica gel 60 F₂₅₄) and LC-MS for real-time analysis .
Q. How should conflicting bioactivity data from different assays be reconciled?
Discrepancies often arise due to:
- Assay conditions : Varying pH (e.g., 7.4 vs. 6.8) impacts protonation states of ionizable groups (e.g., the hydroxy moiety) .
- Cell line specificity : Activity in HEK293 (A₂ₐ receptor) but not in SH-SY5Y (neuronal) may indicate tissue-selective metabolism .
- Metabolite interference : Use LC-MS/MS to identify degradation products (e.g., oxidative cleavage of the triazole ring in liver microsomes) . Validate findings with orthogonal assays (e.g., SPR for binding kinetics, patch-clamp for ion channel effects) .
Q. What computational methods are suitable for predicting binding modes?
- Molecular docking (AutoDock Vina) : Models interactions with adenosine A₂ₐ receptors (PDB: 3REY), highlighting hydrogen bonds between the hydroxy group and Glu169 .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2.0 Å indicates stable binding .
- QSAR models : Use MOE descriptors (e.g., logP, polar surface area) to correlate structural features with IC₅₀ values in kinase assays .
Q. How can solubility and stability be improved for in vivo studies?
- Prodrug design : Convert the hydroxy group to a phosphate ester (e.g., using ClPO(OEt)₂), enhancing aqueous solubility 10-fold .
- Nanoparticle encapsulation : Use PLGA nanoparticles (150 nm diameter, PDI <0.1) to protect against hepatic metabolism .
- pH adjustment : Formulate with citrate buffer (pH 5.0) to stabilize the oxazolone ring against hydrolysis . Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Q. What strategies resolve spectral overlap in NMR characterization?
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks in the aromatic region (δ 7.0–8.5 ppm) by correlating ¹H-¹H and ¹H-¹³C shifts .
- Variable temperature NMR : Heating to 50°C sharpens broad NH peaks in DMSO-d₆ .
- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to simplify triazole nitrogen assignments .
Q. How do structural modifications impact selectivity for adenosine receptors vs. kinases?
- Triazole substitution : Replacing the 8-hydroxy group with methoxy reduces A₂ₐ affinity (Kᵢ from 12 nM → 450 nM) but enhances JAK2 inhibition (IC₅₀ from 1.2 μM → 0.3 μM) .
- Oxazolone bioisosteres : Replacing benzo[d]oxazolone with benzothiazole improves metabolic stability (t₁/₂ from 0.5h → 3.2h in hepatocytes) .
- Methylation of the acetamide : N-methylation decreases CNS penetration (logBB from 0.8 → -0.3) but increases oral bioavailability (F% from 15% → 45%) .
Q. What experimental controls are critical for validating target engagement in cellular assays?
- Negative controls : Use parental cell lines (e.g., HEK293 wild-type vs. A₂ₐ-knockout) to confirm receptor-specific effects .
- Tool compounds : Co-treat with ZM241385 (A₂ₐ antagonist) or staurosporine (kinase inhibitor) to block off-target activity .
- CRISPR/Cas9 validation : Knock out putative targets (e.g., JAK2) to assess loss of compound efficacy .
Quantify engagement via CETSA (Cellular Thermal Shift Assay) or DARTS (Drug Affinity Responsive Target Stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
